molecular formula C12H9NO2 B1587086 (4-Hydroxyphenyl)(4-pyridyl)methanone CAS No. 51246-77-6

(4-Hydroxyphenyl)(4-pyridyl)methanone

Cat. No. B1587086
CAS RN: 51246-77-6
M. Wt: 199.2 g/mol
InChI Key: LLLTWNAZYHQOLL-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(4-pyridyl)methanone, commonly known as HPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPM is a versatile molecule that can be synthesized using various methods and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Herbicide Development

(4-Hydroxyphenyl)(4-pyridyl)methanone: derivatives have been explored for their potential as HPPD inhibitors in herbicide development . These compounds can disrupt the tyrosine degradation pathway in plants, leading to the depletion of carotenoids and causing plant death upon exposure to sunlight. This makes them valuable leads for creating new herbicides with broad-spectrum weed control and low environmental impact.

Pharmaceutical Research

In pharmacology, (4-Hydroxyphenyl)(4-pyridyl)methanone and its derivatives are studied for their biological activities and potential therapeutic applications. Their role in modulating biochemical pathways can be pivotal in developing new drugs.

Material Science

The compound’s properties are of interest in material science, particularly in the synthesis of novel materials. Its molecular structure could be utilized in creating polymers or coatings with specific characteristics .

Environmental Science

As an ultraviolet stabilizer and filter, (4-Hydroxyphenyl)(4-pyridyl)methanone is used in products like sunscreens. However, due to its potential as an endocrine disruptor, its environmental impact is a subject of research, particularly its effects on aquatic ecosystems .

Biochemistry

In biochemistry, (4-Hydroxyphenyl)(4-pyridyl)methanone is used in analytical methods such as HPLC to study and separate biochemical compounds. Its interaction with other molecules can provide insights into complex biological processes .

Agriculture

The compound’s derivatives are significant in agriculture, not just as herbicides but also in enhancing crop protection and growth by acting on specific plant enzymes .

Industrial Applications

Industrially, (4-Hydroxyphenyl)(4-pyridyl)methanone can be involved in the manufacturing process of various chemicals and as an intermediate in organic synthesis, contributing to the production of a wide range of industrial products .

Pharmacokinetics

Its role in pharmacokinetics is crucial as it can be used to understand the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical substances, aiding in the design of drugs with better efficacy and safety profiles .

properties

IUPAC Name

(4-hydroxyphenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11-3-1-9(2-4-11)12(15)10-5-7-13-8-6-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLTWNAZYHQOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199255
Record name 4-Hydroxyphenyl 4-pyridyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxyphenyl)(4-pyridyl)methanone

CAS RN

51246-77-6
Record name (4-Hydroxyphenyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51246-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenyl 4-pyridyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenyl 4-pyridyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyphenyl 4-pyridyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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